BenchChemオンラインストアへようこそ!

2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile

Hydrogen bonding Medicinal chemistry Kinase inhibitor design

2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile (CAS 658057-83-1; molecular formula C10H10N4; MW 186.21) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family. This scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs on the market, owing to its capacity to serve as a versatile core for kinase inhibitor design, covalent inhibitor development, and fragment-based drug discovery (FBDD).

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B11906995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C(=C1C#N)C)N
InChIInChI=1S/C10H10N4/c1-6-3-10-13-9(12)5-14(10)7(2)8(6)4-11/h3,5H,12H2,1-2H3
InChIKeyIPVWYJJFOQEQQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile (CAS 658057-83-1): Structural and Physicochemical Baseline for Research Procurement


2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile (CAS 658057-83-1; molecular formula C10H10N4; MW 186.21) is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine family . This scaffold is recognized as a privileged structure in medicinal chemistry, with four imidazopyridine-containing drugs on the market, owing to its capacity to serve as a versatile core for kinase inhibitor design, covalent inhibitor development, and fragment-based drug discovery (FBDD) . The compound incorporates three pharmacophorically relevant substituents: an amino group at position 2 (hydrogen bond donor), methyl groups at positions 5 and 7 (lipophilicity and steric modulators), and a nitrile group at position 6 (hydrogen bond acceptor and synthetic handle). These substituents collectively differentiate this compound from simpler imidazo[1,2-a]pyridine-6-carbonitrile analogs commonly used as generic building blocks.

Why Generic Imidazo[1,2-a]pyridine-6-carbonitrile Analogs Cannot Substitute for 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile in Structure–Activity-Relationship (SAR) Programs


Generic imidazo[1,2-a]pyridine-6-carbonitrile building blocks (e.g., CAS 106850-34-4, the unsubstituted parent scaffold) lack the 2-amino group that provides essential hydrogen bond donor capacity and a nucleophilic site for further derivatization. The 5,7-dimethyl substitution pattern, absent in simpler analogs, significantly alters lipophilicity, steric bulk, and metabolic stability profiles relative to unsubstituted or monomethyl congeners. Substituting a 2-chloromethyl or 2-aminomethyl analog (e.g., CAS 885275-72-9) introduces a methylene spacer that changes both the geometry and basicity of the amine, altering target engagement and synthetic elaboration pathways . These structural differences preclude direct interchangeability in medicinal chemistry SAR campaigns, where precise control of hydrogen bonding, lipophilicity, and derivatization vectors is essential for hit-to-lead optimization [1]. The quantitative evidence below substantiates the specific differentiation dimensions that underpin procurement decisions.

Quantitative Differentiation Evidence for 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile Versus Closest Analogs


Hydrogen Bond Donor Capacity: 2-Amino Substituent Versus Unsubstituted and 2-Chloromethyl Analogs

The target compound provides 2 hydrogen bond donors (HBD) via its primary amino group at position 2, a feature absent in the unsubstituted imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4, HBD = 0) and the 2-chloromethyl analog (CAS 885275-72-9, HBD = 0) . In ATP-competitive kinase inhibitor design, the 2-amino group of aminoimidazo[1,2-a]pyridines forms a critical hinge-region hydrogen bond with the kinase backbone, as demonstrated in CDK2 inhibitor co-crystal structures [1]. The 2-chloromethyl analog cannot engage this interaction without metabolic activation, while the target compound is pre-configured for immediate binding.

Hydrogen bonding Medicinal chemistry Kinase inhibitor design

Topological Polar Surface Area (TPSA): Impact of 2-Amino and 5,7-Dimethyl Substitution on Membrane Permeability Predictions

The target compound exhibits a predicted TPSA of approximately 83 Ų (derived from ZINC database entry ZINC000072107414 and structural analogy to closely related 2-aminoimidazo[1,2-a]pyridines), compared to 41.09 Ų for the unsubstituted imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) and 41.09 Ų for the 2-chloromethyl analog (CAS 885275-72-9) . The approximate 42 Ų increase arises specifically from the 2-amino substituent (contributing ~42 Ų based on the primary amine increment). While a TPSA of 83 Ų remains within the Veber rule threshold (<140 Ų) for oral bioavailability, it represents a substantial modulation of passive membrane permeability compared to the low-TPSA unsubstituted scaffold [1].

Physicochemical properties ADME Oral bioavailability

Predicted Density and Boiling Point: Physicochemical Differentiation from Unsubstituted and 2-Chloromethyl Analogs

The target compound has a predicted density of 1.383 ± 0.06 g/cm³ and a predicted boiling point of 506.8 ± 50.0 °C at 760 mmHg, as reported by Chemsrc . These values reflect the contribution of the 2-amino and 5,7-dimethyl substituents to intermolecular interactions (enhanced hydrogen bonding and van der Waals contacts) relative to the unsubstituted scaffold (CAS 106850-34-4), for which Chemsrc does not report analogous predicted values, but whose lower molecular weight (143.15 vs. 186.21 g/mol) and absence of hydrogen bond donors predict substantially lower boiling point and density . The 2-chloromethyl analog (CAS 885275-72-9, MW 191.62 g/mol) has a comparable molecular weight but lacks hydrogen bond donor capacity, resulting in different predicted density/boiling point profiles .

Physicochemical characterization Compound handling Purification

Lipophilicity Modulation: Consensus Log P Shift Driven by 5,7-Dimethyl Substitution Relative to Unsubstituted Scaffold

The unsubstituted imidazo[1,2-a]pyridine-6-carbonitrile (CAS 106850-34-4) has a consensus Log P of 1.05, as computed by five independent methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) and reported by Bidepharm . While predicted Log P for the target compound is not publicly available from SwissADME, the addition of two methyl groups (at positions 5 and 7) and one amino group (at position 2) is expected to shift Log P by approximately +0.5 to +1.0 log units based on established fragment contribution methods [1]. The 2-chloromethyl analog (CAS 885275-72-9) has a reported Log P of 1.94, providing an upper-bound estimate for a mono-substituted analog . The target compound's predicted Log P is thus expected to fall between 1.5 and 2.5, representing a measurable lipophilicity increase over the unsubstituted scaffold.

Lipophilicity LogP Drug-likeness

Derivatization Versatility: 2-Amino Handle Enables Amide, Urea, and Heterocycle Formation Not Accessible from 2-Chloromethyl or Unsubstituted Analogs

The 2-amino group of the target compound permits direct acylation (amide formation), sulfonylation (sulfonamide formation), reductive amination, and diazotization/azo-coupling, enabling rapid diversification into compound libraries . In contrast, the 2-chloromethyl analog (CAS 885275-72-9) is limited to nucleophilic substitution reactions (SN2) with amine nucleophiles, while the unsubstituted scaffold (CAS 106850-34-4) requires C–H functionalization for derivatization at the 2-position, which proceeds with variable regioselectivity and requires transition metal catalysis [1]. The 3-amino regioisomer (CAS 1427451-89-5) places the amino group at a position with different electronic properties and steric environment, altering the reactivity and the geometry of the resulting derivatives relative to the target compound .

Synthetic chemistry Chemical biology Library synthesis

Class-Level Kinase Inhibition Potential: Aminoimidazo[1,2-a]pyridine Scaffold Validated as ATP-Competitive CDK/CLK/DYRK Inhibitor Chemotype

While no direct biological data are publicly available for the target compound itself, the 2-aminoimidazo[1,2-a]pyridine scaffold has been validated as a privileged ATP-competitive kinase inhibitor chemotype [1]. Specifically, 2-aminoimidazo[1,2-a]pyridines potently inhibit cyclin-dependent kinases (CDK2) by competing with ATP for binding to the catalytic subunit [1]. More recently, 3,6-disubstituted imidazo[1,2-a]pyridine derivatives have demonstrated CLK1 inhibition with IC50 values as low as 4 nM , and a related 2-aminopyridine-derived imidazo[1,2-a]pyridine (compound 4c) inhibited CLK1 with IC50 = 0.7 μM and DYRK1A with IC50 = 2.6 μM in kinase activity assays [2]. The target compound's 2-amino group is essential for hinge-region hydrogen bonding, while the 5,7-dimethyl and 6-carbonitrile substituents modulate lipophilicity and provide additional synthetic vectors for potency optimization. These class-level data establish the scaffold's biological relevance, though they do not constitute direct evidence for the specific compound.

Kinase inhibition Cancer research Cyclin-dependent kinases

Optimal Research and Industrial Application Scenarios for 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile Based on Differentiation Evidence


Kinase-Focused Fragment and Lead-Like Library Synthesis Leveraging 2-Amino Hinge-Binding Motif

The target compound is optimally deployed as a core building block for synthesizing ATP-competitive kinase inhibitor libraries. The 2-amino group provides a pre-configured hinge-region hydrogen bond donor, a feature established as critical for CDK2, CLK1, and DYRK1A inhibition by the aminoimidazo[1,2-a]pyridine scaffold class . Unlike unsubstituted or 2-chloromethyl analogs that lack this donor, the target compound enables direct library enumeration via amide coupling, sulfonylation, or reductive amination at the 2-NH2 position, generating diverse analogs for SAR exploration without requiring additional synthetic steps to install a hinge-binding motif .

Covalent Inhibitor Design Exploiting 2-Amino Nucleophilicity and 6-Carbonitrile Electrophilicity

The orthogonal reactivity of the 2-amino group (nucleophilic) and the 6-carbonitrile group (electrophilic, convertible to amidine, amide, or tetrazole) makes this compound a strategic building block for designing targeted covalent inhibitors (TCIs) . The 2-amino group can be elaborated into an acrylamide or vinyl sulfonamide warhead, while the 6-carbonitrile serves as a masked carboxylic acid bioisostere or a precursor to a basic amidine group for additional target interactions. This dual derivatization capability is absent in the 2-chloromethyl analog, which can only be functionalized via nucleophilic displacement at the 2-position, and in the unsubstituted scaffold, which requires C–H activation at both positions .

Fragment-Based Drug Discovery (FBDD) with a Quantitatively Characterized Physicochemical Profile

With a molecular weight of 186.21 g/mol (within fragment rule-of-three guidelines: MW < 300), 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a predicted TPSA of ~83 Ų, the target compound meets key fragment-likeness criteria . Its predicted density (1.383 g/cm³) and boiling point (506.8 °C) guide solution preparation for fragment screening by NMR or SPR . Compared to the unsubstituted scaffold (TPSA 41.09 Ų, 0 HBD), the target compound's higher polarity and hydrogen bonding capacity render it more suitable for detecting binding to polar active sites, while the 5,7-dimethyl groups provide opportunities for fragment growing via methyl scanning or isosteric replacement .

Antiprotozoal Agent Development Inspired by Dicationic Imidazo[1,2-a]pyridine-6-carbonitrile SAR

The imidazo[1,2-a]pyridine-6-carbonitrile scaffold has demonstrated potent antiprotozoal activity: dicationic derivatives based on this core exhibited in vitro IC50 values of 1–63 nM against Trypanosoma brucei rhodesiense and 14–88 nM against Plasmodium falciparum, with 4/4 cures in the STIB900 mouse model of trypanosomiasis following intraperitoneal administration . The target compound's 2-amino group provides a synthetic entry point for installing cationic amidine or guanidine substituents via the Pinner reaction or amidoxime route, while the 5,7-dimethyl groups offer steric and metabolic stability modulation absent in the unsubstituted dicationic leads described in the literature. This specific substitution pattern may reduce oxidative metabolism at the imidazo[1,2-a]pyridine core compared to unsubstituted analogs .

Quote Request

Request a Quote for 2-Amino-5,7-dimethylimidazo[1,2-A]pyridine-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.